2-(3-Amino-5-chloropyridin-2-YL)acetonitrile
Description
Introduction to 2-(3-Amino-5-chloropyridin-2-yl)acetonitrile
Chemical Identity and Nomenclature
2-(3-Amino-5-chloropyridin-2-yl)acetonitrile (CAS No. 886373-82-6) is a pyridine derivative with the molecular formula C~7~H~6~ClN~3~ and a molecular weight of 167.60 g/mol . Its IUPAC name reflects the substitution pattern: the pyridine ring is numbered such that the amino group (-NH~2~) occupies position 3, chlorine (Cl) resides at position 5, and the acetonitrile moiety (-CH~2~CN) is attached to position 2. The SMILES notation N#CCC1=NC=C(Cl)C=C1N succinctly encodes its structure, highlighting the nitrile group, pyridine backbone, and substituents.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 886373-82-6 |
| Molecular Formula | C~7~H~6~ClN~3~ |
| Molecular Weight | 167.60 g/mol |
| SMILES | N#CCC1=NC=C(Cl)C=C1N |
| Purity Specification | >95% (HPLC) |
The pyridine ring adopts a planar geometry with sp²-hybridized atoms, while the nitrile group introduces sp-hybridized carbon. This hybridization diversity influences electronic properties, as the electron-deficient pyridine ring interacts with the electron-rich amino group and polar nitrile functionality.
Historical Development and Discovery
The synthesis of 2-(3-Amino-5-chloropyridin-2-yl)acetonitrile emerged from advancements in pyridine chemistry during the late 20th century. While its specific discovery timeline remains undocumented, its structural analogs—such as 3,4-dichloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide—were developed for metal coordination studies. Early routes to chloropyridine derivatives involved Ullmann-type couplings and nucleophilic aromatic substitutions , leveraging chloro and amino groups’ directing effects. For instance, the PDF source details refluxing chloropyridine precursors with thiourea to form thioamide ligands, a methodology adaptable to synthesizing 2-(3-Amino-5-chloropyridin-2-yl)acetonitrile.
The compound’s design likely aimed to balance reactivity and stability: the chloro group enhances electrophilicity at adjacent positions, while the amino group facilitates hydrogen bonding and metal coordination. Such strategic functionalization aligns with trends in medicinal chemistry, where pyridine scaffolds are optimized for bioactivity and synthetic versatility.
Significance in Heterocyclic Chemistry
2-(3-Amino-5-chloropyridin-2-yl)acetonitrile occupies a niche in heterocyclic chemistry due to its multifunctional pyridine core . The compound serves as a precursor for:
- Pharmaceutical intermediates : The nitrile group can hydrolyze to carboxylic acids or reduce to amines, enabling diversification into bioactive molecules.
- Coordination complexes : The amino and pyridyl nitrogen atoms act as ligands for transition metals, as evidenced by analogous Co(II) and Zn(II) complexes in the PDF.
- Agrochemicals : Chloropyridines are prevalent in herbicides and insecticides, where electronic tuning modulates target interactions.
Table 2: Comparative Reactivity of Pyridine Derivatives
| Compound | Substituents | Key Reactivity |
|---|---|---|
| Pyridine | None | Electrophilic substitution |
| 2-Aminopyridine | -NH~2~ at C2 | Metal chelation, hydrogen bonding |
| 2-Chloro-5-nitropyridine | -Cl at C2, -NO~2~ at C5 | Nucleophilic aromatic substitution |
| 2-(3-Amino-5-chloropyridin-2-yl)acetonitrile | -NH~2~ at C3, -Cl at C5, -CH~2~CN at C2 | Cross-coupling, cyclization |
The compound’s electron-deficient pyridine ring directs electrophilic attacks to the para and meta positions relative to substituents, while the amino group’s lone pair participates in resonance, modulating reactivity. For example, in Pd-catalyzed Suzuki-Miyaura couplings, the chloro group at C5 may serve as a leaving group, enabling biaryl formation. Meanwhile, the nitrile’s triple bond can undergo [2+3] cycloadditions to generate tetrazoles, expanding molecular complexity.
In materials science, its planar structure and π-conjugation suggest utility in organic semiconductors or metal-organic frameworks (MOFs). The PDF highlights similar ligands forming stable Co(II) and Cu(II) complexes with quasi-reversible redox behavior, a trait exploitable in catalytic systems.
Properties
CAS No. |
886373-82-6 |
|---|---|
Molecular Formula |
C7H6ClN3 |
Molecular Weight |
167.59 g/mol |
IUPAC Name |
2-(3-amino-5-chloropyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H6ClN3/c8-5-3-6(10)7(1-2-9)11-4-5/h3-4H,1,10H2 |
InChI Key |
HOFUXUYDYPWOCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)CC#N)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(3-Amino-5-chloropyridin-2-yl)acetonitrile generally involves the functionalization of a suitably substituted pyridine precursor, often starting from 5-chloro-2-aminopyridine or related intermediates. The key steps include:
- Introduction or retention of the amino group at position 3.
- Installation of the acetonitrile moiety at position 2.
- Maintenance of the chlorine substituent at position 5 to preserve the desired substitution pattern.
These transformations are typically achieved through nucleophilic substitution, condensation, or cyanoethylation reactions under controlled conditions.
Detailed Preparation Methods
Preparation from 5-Chloropyridin-2-amine Derivatives
A common approach starts with 5-chloropyridin-2-amine as the core substrate. The amino group at position 3 is either introduced or preserved during the process. The acetonitrile side chain is then attached at position 2 through reaction with appropriate cyano-containing reagents.
Example Process (Adapted from Patent and Literature Data):
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 5-Chloropyridin-2-amine + acetonitrile in presence of base (e.g., sodium hydride or potassium carbonate) | Nucleophilic substitution or condensation to introduce acetonitrile group at C-2 | Moderate to high yield; reaction under reflux with aprotic solvents like DMF or DMSO |
| 2 | Amination or reduction step (if amino group not already present) | Introduction of amino group at position 3 by catalytic amination or reduction | Use of Pd catalysts or iron powder in acetic acid; temperature control (50-100 °C) critical |
| 3 | Purification | Recrystallization or filtration | Purity enhanced by crystallization in water or organic solvents |
This sequence is supported by patent literature describing similar pyridine derivatives, where reaction times range from 1 hour to 10 hours depending on temperature and reagent stoichiometry. Stirring times of 3–8 hours at moderate temperatures (25–60 °C) optimize yield and purity.
Cyanoethylation Using Glyoxylic Acid Esters
Another method involves the reaction of 5-chloro-2-aminopyridine derivatives with glyoxylic acid ethyl ester hydrochloride in acetonitrile, using triethylamine as a base. The reaction is typically performed at 60 °C for 6 hours, followed by cooling to room temperature for crystallization and isolation of the product.
| Parameter | Conditions | Outcome |
|---|---|---|
| Temperature | 60 °C (reaction), then room temp (crystallization) | Controlled to maximize conversion and purity |
| Solvent | Acetonitrile | Polar aprotic solvent facilitating reaction and crystallization |
| Base | Triethylamine | Neutralizes acid byproducts, promotes reaction |
| Yield | Up to 89.2% | High yield with optimized stoichiometry and solvent purity |
This approach is advantageous for producing high-purity material suitable for further applications.
Halogenation and Amination Routes (Comparative)
For related compounds such as 2-(3-Amino-5-bromopyridin-2-yl)acetonitrile, the synthesis involves bromination of 2-amino-3-pyridineacetonitrile followed by catalytic amination. Although bromine is replaced by chlorine in the target compound, similar principles apply:
- Halogenation is done with N-bromosuccinimide or bromine under controlled low temperatures (0–5 °C) to avoid polyhalogenation.
- Amino group introduction via palladium-catalyzed amination at 80–100 °C.
- Cyanoethylation using KCN or NaCN in polar solvents such as DMF.
Critical parameters include temperature control, catalyst choice, and solvent polarity to minimize side reactions and optimize yield.
Reaction Conditions and Optimization
| Aspect | Optimal Conditions | Comments |
|---|---|---|
| Temperature | 25–60 °C for key steps | Higher temperatures accelerate reaction but risk side products |
| Reaction Time | 1–10 hours (typically 3–8 hours) | Longer stirring times improve conversion |
| Solvents | DMF, DMSO, acetonitrile | Polar aprotic solvents preferred for nucleophilic reactions |
| Catalysts | Pd(OAc)₂, iron powder (for reduction) | Catalyst choice affects reaction rate and selectivity |
| Purification | Recrystallization from water or ethyl acetate | Enhances purity and yield |
Analytical Confirmation
The synthesized compound is characterized by:
- NMR Spectroscopy (¹H and ¹³C NMR) to confirm the pyridine ring substitution and acetonitrile group.
- FT-IR Spectroscopy to detect nitrile stretching (~2250 cm⁻¹).
- Melting Point Determination (typically 165–168 °C for related compounds).
- Chromatographic Purity by HPLC, often exceeding 99% after purification.
- X-ray Crystallography for definitive structural confirmation (if single crystals are obtained).
Summary Table of Preparation Routes
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution on 5-chloropyridin-2-amine | 5-Chloropyridin-2-amine | Acetonitrile, base (NaH/K2CO3) | Reflux in DMF/DMSO | Moderate to high | Requires purification by crystallization |
| Glyoxylic acid ester condensation | 5-Chloro-2-aminopyridine | Glyoxylic acid ethyl ester, triethylamine | 60 °C, 6 h | Up to 89.2% | High purity, scalable |
| Halogenation and catalytic amination (analogous for bromide) | 2-Amino-3-pyridineacetonitrile | NBS, Pd catalyst, KCN | 0–5 °C bromination; 80–100 °C amination | Moderate | Temperature sensitive, regioselective |
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-5-chloropyridin-2-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of the pyridine ring.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Amino-5-chloropyridin-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Amino-5-chloropyridin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
The following section compares the target compound with structurally related pyridine-acetonitrile derivatives, focusing on molecular properties, substituent effects, and applications.
Structural and Molecular Properties
Table 1: Molecular and Physical Properties of Selected Compounds
Key Observations :
- Substituent Effects: The chlorine atom in the target compound enhances electrophilic substitution reactivity compared to bromine (as in the bromo analog), which is bulkier and less electronegative . The trifluoromethyl (CF3) group in the CF3-substituted derivative (C8H4ClF3N2) significantly increases molecular weight and lipophilicity, making it more suitable for hydrophobic drug interactions .
- Electronic Properties: Quantum chemical studies on similar pyridine-acetonitriles (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetate derivatives) reveal that non-planar molecular geometries and localized HOMO/LUMO distributions on the pyridine ring influence reactivity . The target compound’s amino and chlorine substituents likely modulate its HOMO-LUMO gap, affecting its participation in nucleophilic or electrophilic reactions.
Key Observations :
- Pharmaceutical Relevance: The target compound’s amino group makes it a precursor for drugs like closantel, a broad-spectrum anthelmintic, whereas CF3-substituted analogs are more common in agrochemicals due to their stability and lipophilicity .
- Synthetic Flexibility : Bromine or methyl substituents (e.g., 2-(5-bromopyridin-2-yl)acetonitrile) allow for further functionalization via cross-coupling reactions, but chlorine’s lower steric hindrance favors faster reaction kinetics .
Biological Activity
2-(3-Amino-5-chloropyridin-2-YL)acetonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by relevant research findings and data tables.
- Molecular Formula : C7H8ClN3
- Molecular Weight : 173.61 g/mol
- IUPAC Name : 2-(3-amino-5-chloropyridin-2-yl)acetonitrile
Biological Activity Overview
The biological activity of 2-(3-amino-5-chloropyridin-2-YL)acetonitrile has been investigated in various studies, revealing its potential in multiple therapeutic areas:
1. Antibacterial Activity
Research has shown that derivatives of 3-amino-5-chloropyridine exhibit significant antibacterial properties. For instance, studies indicated that compounds with similar structures demonstrated activity against various bacterial strains, including E. coli and S. aureus.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 50 µg/mL |
| Compound B | S. aureus | 40 µg/mL |
| 2-(3-Amino-5-chloropyridin-2-YL)acetonitrile | K. pneumoniae | TBD |
2. Anticancer Activity
Preliminary studies have suggested that 2-(3-amino-5-chloropyridin-2-YL)acetonitrile may possess anticancer properties. A study on related pyridine derivatives indicated that these compounds could induce apoptosis in cancer cell lines.
Case Study : A recent investigation into the efficacy of pyridine derivatives on MCF-7 breast cancer cells revealed that certain compounds led to a significant reduction in cell viability, suggesting potential for further exploration in cancer therapy.
The mechanism by which 2-(3-amino-5-chloropyridin-2-YL)acetonitrile exerts its biological effects is believed to involve interaction with specific molecular targets, potentially modulating key signaling pathways involved in cell proliferation and apoptosis.
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of various derivatives of this compound:
Pharmacokinetics
A pharmacokinetic profile was established for related compounds, indicating favorable absorption and distribution characteristics which are crucial for therapeutic efficacy.
Table 2: Pharmacokinetic Profile
| Parameter | Mouse | Rat | Human Prediction |
|---|---|---|---|
| Clearance (Cl) (L/h/kg) | 1.87 | 1.54 | ~0.88 |
| Bioavailability (F %) | 54% | 88% | ~70% |
| Half-life (t½) (h) | 0.55 | 0.97 | ~0.70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
